![molecular formula C6H15NO6P2S2 B14390415 {[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid) CAS No. 89987-62-2](/img/structure/B14390415.png)
{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid) is a chemical compound with the molecular formula C6H15NO6P2S2. It is known for its unique structure, which includes both phosphonic acid and carbamothioyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid) typically involves the reaction of diethylcarbamothioyl chloride with a suitable phosphonic acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal enzyme activity.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of {[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid) involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- {[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)
- {[(Dimethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)
- {[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)
- {[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)
Uniqueness
{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid) is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
89987-62-2 |
|---|---|
Molecular Formula |
C6H15NO6P2S2 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
[diethylcarbamothioylsulfanyl(phosphono)methyl]phosphonic acid |
InChI |
InChI=1S/C6H15NO6P2S2/c1-3-7(4-2)5(16)17-6(14(8,9)10)15(11,12)13/h6H,3-4H2,1-2H3,(H2,8,9,10)(H2,11,12,13) |
InChI Key |
WGPJPFWCEYQUEL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SC(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


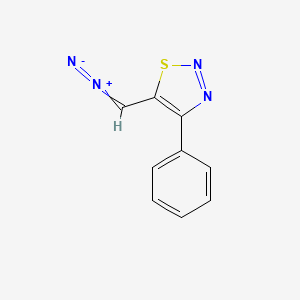
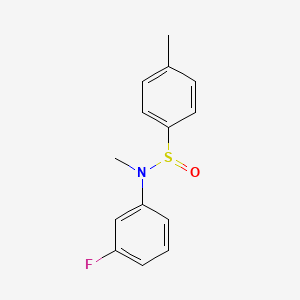
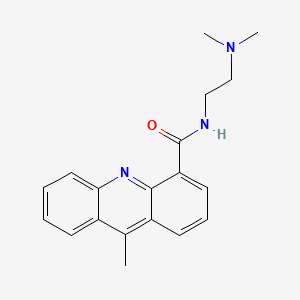

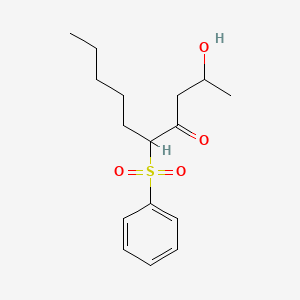
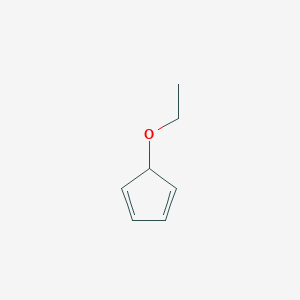
![2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate](/img/structure/B14390362.png)
![Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14390381.png)
![1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene](/img/structure/B14390394.png)
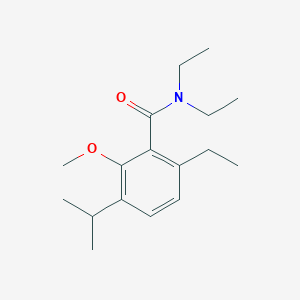
![6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14390402.png)
![1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14390410.png)
![2-[(6-Amino-9H-purin-9-yl)methoxy]-3-azidopropan-1-ol](/img/structure/B14390423.png)
![1-[2-(1-Ethoxyethoxy)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14390425.png)
